

An In-depth Technical Guide to 2-Isopropylpyridine (CAS Number: 644-98-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropylpyridine

Cat. No.: B1293918

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine, with the CAS number 644-98-4, is an organic compound belonging to the pyridine family. It is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2] This document provides a comprehensive technical overview of **2-Isopropylpyridine**, including its chemical and physical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to research and drug development. Pyridine and its derivatives are significant scaffolds in medicinal chemistry, known to be present in numerous therapeutic agents.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Isopropylpyridine** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of **2-Isopropylpyridine**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N	[2]
Molecular Weight	121.18 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1] [2]
Odor	Special aromatic smell	[1] [2]
Boiling Point	159.8 - 202 °C	[2]
Melting Point	-141 °C	[4]
Density	~0.898 - 0.912 g/mL	[1] [2]
Flash Point	22.78 °C (73.00 °F)	[4]
Refractive Index	1.48800 to 1.49400 @ 20.00 °C	[4]
Solubility	Soluble in general organic solvents	[1] [2]

Synthesis of 2-Isopropylpyridine

Several methods have been reported for the synthesis of **2-Isopropylpyridine**. The two primary approaches involve the reaction of a pyridine derivative with an isopropyl source.

Grignard Reaction with 2-Halopyridines

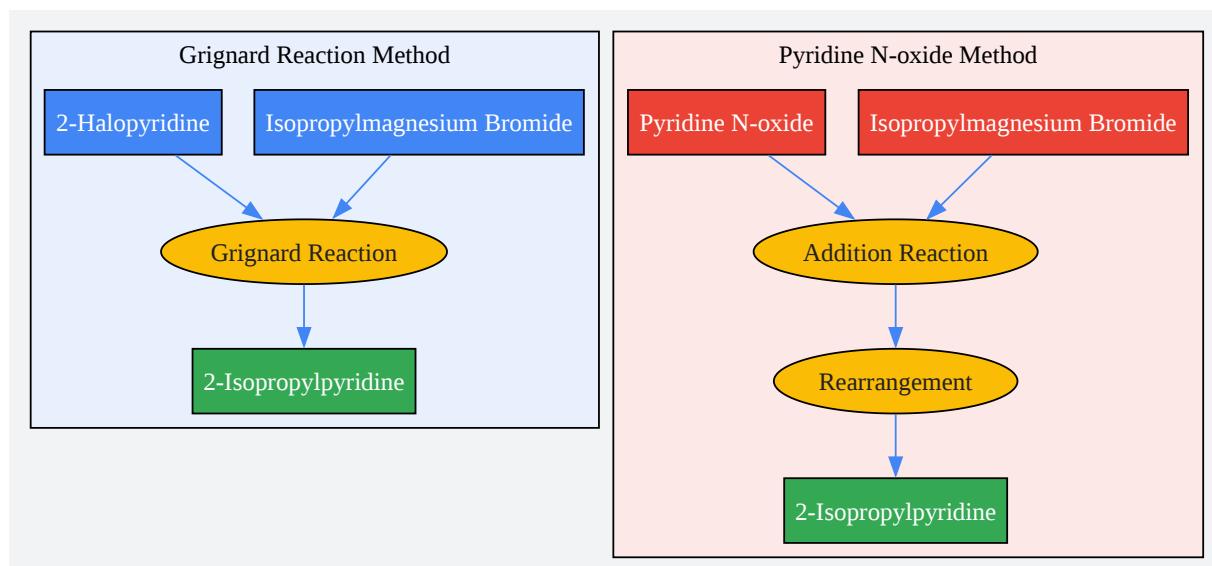
This is a common and effective method for the synthesis of 2-alkylpyridines. The reaction involves the coupling of a Grignard reagent, in this case, isopropylmagnesium bromide or chloride, with a 2-halopyridine such as 2-bromopyridine or 2-chloropyridine.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- Materials: 2-Bromopyridine, magnesium turnings, isopropyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (for workup).
- Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.
- A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent (isopropylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.
- Once the Grignard reagent is formed, a solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise at a controlled temperature.
- The reaction mixture is then refluxed for a specified period to ensure complete reaction.
- After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield **2-Isopropylpyridine**.

From Pyridine N-oxide


Another versatile method for the synthesis of 2-substituted pyridines involves the reaction of pyridine N-oxide with a Grignard reagent.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol:

- Materials: Pyridine N-oxide, isopropylmagnesium bromide, anhydrous tetrahydrofuran (THF), acetic anhydride.
- Procedure:
 - To a solution of pyridine N-oxide in anhydrous THF at room temperature, a solution of isopropylmagnesium bromide in THF is added dropwise.

- The reaction mixture is stirred for a period to allow for the addition of the Grignard reagent to the N-oxide.
- Acetic anhydride is then added to the reaction mixture, and the temperature is raised to 120°C.[7]
- The reaction is monitored for completion.
- Upon completion, the reaction is cooled and worked up by adding water and extracting the product with an organic solvent.
- The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.

Workflow for the Synthesis of **2-Isopropylpyridine**

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **2-Isopropylpyridine**.

Spectroscopic Data

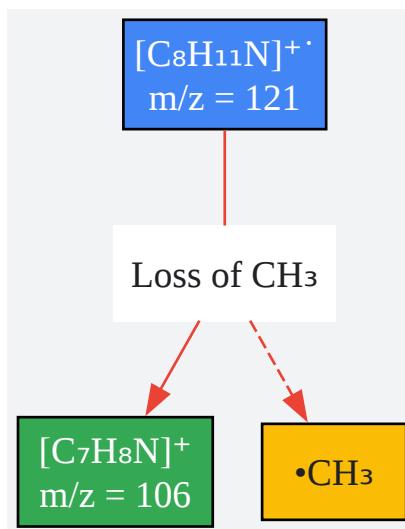
The structural elucidation of **2-Isopropylpyridine** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Isopropylpyridine**

Technique	Key Data	Reference(s)
¹ H NMR	Signals corresponding to the pyridine ring protons and the isopropyl group protons.	[10][11]
¹³ C NMR	Resonances for the five distinct carbon atoms of the pyridine ring and the two types of carbon atoms in the isopropyl group.	[12][13]
Mass Spectrometry	Molecular ion peak (M ⁺) and characteristic fragmentation patterns.	[14][15][16]
Infrared (IR) Spectroscopy	Absorption bands characteristic of C-H stretching and bending, and C=C and C=N stretching of the pyridine ring.	[17][18][19][20]

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Isopropylpyridine** will exhibit characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The methine proton of the isopropyl group will appear as a septet, and the six methyl protons will appear as a doublet.


¹³C NMR Spectroscopy

The carbon NMR spectrum will show five signals for the pyridine ring carbons, with the carbon attached to the nitrogen atom appearing at a characteristic downfield shift. The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons.[12]

Mass Spectrometry

The mass spectrum of **2-Isopropylpyridine** will show a molecular ion peak at m/z 121. The fragmentation pattern is expected to involve the loss of a methyl group ($M-15$) to give a prominent peak at m/z 106.[15]

Fragmentation Pathway of **2-Isopropylpyridine**

[Click to download full resolution via product page](#)

Caption: Primary mass spectrometry fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around $3000-3100\text{ cm}^{-1}$), aliphatic C-H stretching (around $2850-3000\text{ cm}^{-1}$), and aromatic C=C and C=N stretching vibrations (in the $1400-1600\text{ cm}^{-1}$ region).[20]

Applications in Drug Development

Pyridine derivatives are a cornerstone in medicinal chemistry, with a wide range of pharmacological activities.^[3] While specific biological activities for **2-Isopropylpyridine** are not extensively documented, its structural motif is of interest to drug development professionals.

- Scaffold for Bioactive Molecules: The 2-substituted pyridine core is present in numerous drugs. The isopropyl group can modulate lipophilicity and steric interactions with biological targets.
- Intermediate in Pharmaceutical Synthesis: **2-Isopropylpyridine** can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.^[2]
- Potential Pharmacological Activities: Based on related structures, 2-substituted pyridines have shown potential as antimicrobial and antiviral agents. Further research is needed to explore the specific activities of **2-Isopropylpyridine**.^{[3][21]}

Safety and Handling

2-Isopropylpyridine is a flammable liquid and should be handled with appropriate safety precautions.^[22] It is harmful if swallowed, in contact with skin, or if inhaled.^[22] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.

Table 3: GHS Hazard Information for **2-Isopropylpyridine**

Hazard Class	Hazard Statement
Flammable liquids	H226: Flammable liquid and vapor
Acute toxicity, Oral	H302: Harmful if swallowed
Acute toxicity, Dermal	H312: Harmful in contact with skin
Acute toxicity, Inhalation	H332: Harmful if inhaled
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation

Conclusion

2-Isopropylpyridine is a valuable chemical compound with established synthesis routes and well-characterized properties. Its utility as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents, is significant. This technical guide provides a foundational understanding for researchers and scientists working with this compound, highlighting its key characteristics and potential for future applications in drug discovery and development. Further investigation into the specific biological activities of **2-Isopropylpyridine** is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chembk.com [chembk.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-isopropyl pyridine, 644-98-4 [thegoodsentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 13Carbon NMR [chem.ch.huji.ac.il]
- 13. bhu.ac.in [bhu.ac.in]

- 14. chemguide.co.uk [chemguide.co.uk]
- 15. whitman.edu [whitman.edu]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. mdpi.com [mdpi.com]
- 22. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Isopropylpyridine (CAS Number: 644-98-4)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293918#2-isopropylpyridine-cas-number-644-98-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com